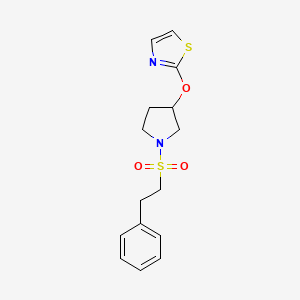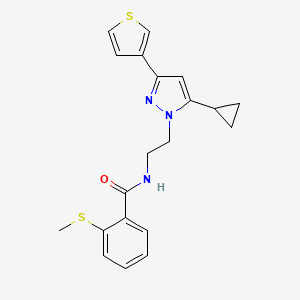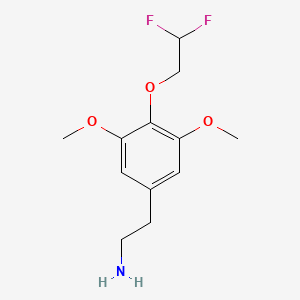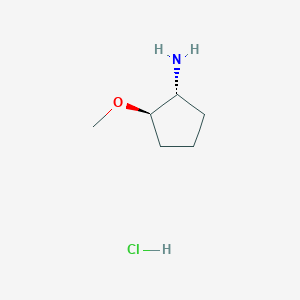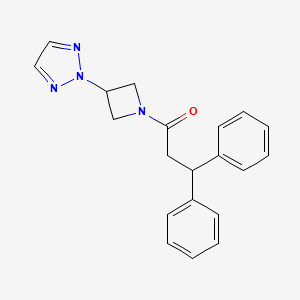
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3,3-diphenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3,3-diphenylpropan-1-one, commonly known as DPA-TZ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Catalysis
Research highlights the importance of the cycloaddition of azides to alkynes as a synthetic route to 1H-[1,2,3]-triazoles. A novel regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition on solid-phase is reported, demonstrating the reaction's compatibility with peptide synthesis and yielding diverse 1,4-substituted [1,2,3]-triazoles. This methodology underscores the compound's utility in synthesizing peptide derivatives with potential biological applications (Tornøe, Christensen, & Meldal, 2002).
Pharmacological Evaluation
Another study focused on the synthesis of nitrogen and sulfur-containing heterocyclic compounds, including derivatives structurally related to the queried compound. These synthesized compounds were evaluated for their antibacterial and antifungal activities, indicating the compound's potential in developing new antimicrobial agents (Mistry & Desai, 2006).
Catalytic Applications
A tri-functional azetidine compound was explored for its application in self-curing aqueous-based polyurethane systems, showcasing the versatility of azetidine derivatives in material science and polymer chemistry. This study suggests that azetidine compounds can enhance the performance properties of polymers through crosslinking behaviors, providing insights into their use in developing advanced materials (Wang et al., 2012).
Antimalarial Activity
Research on the synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles evaluated their antimalarial activity. The study provides evidence of moderate antiplasmodial activity, highlighting the potential of azetidine and triazole derivatives as novel pharmacophores in antimalarial drug discovery (D’hooghe et al., 2011).
Chemical Synthesis
The synthesis of azetidine medicinal intermediates further demonstrates the compound's relevance in drug synthesis and development. This research outlines methods for synthesizing azetidine-based intermediates, which are crucial in the production of various pharmaceuticals (Yang, 2009).
Propriétés
IUPAC Name |
3,3-diphenyl-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(23-14-18(15-23)24-21-11-12-22-24)13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,18-19H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJYTZFXZHGYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-acetylpiperazin-1-yl)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-acetamidobenzamide](/img/structure/B2873208.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2873209.png)
![N-(5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2873213.png)

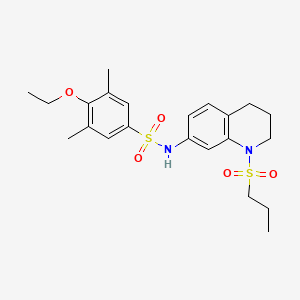
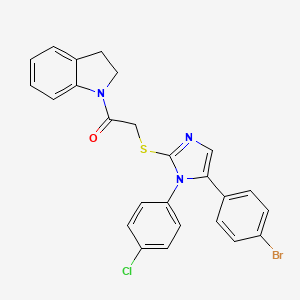
![Ethyl 3-chloro-6-fluorosulfonyl-1-methylpyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B2873221.png)
![1-{3'-Ethoxy-[1,1'-biphenyl]-4-yl}ethan-1-one](/img/structure/B2873222.png)

